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Compound of Interest

4-Boc-6,6-Dimethyl-morpholine-3-
Compound Name: S
carboxylic acid

Cat. No.: B1524093

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to
enhance the pharmacokinetic profiles of bioactive molecules.[1][2][3] Its inclusion in drug
candidates often leads to improved aqueous solubility, metabolic stability, and oral
bioavailability—critical attributes for successful therapeutics.[2] The compound 4-Boc-6,6-
dimethyl-morpholine-3-carboxylic acid is a specialized chiral building block that embodies
the strategic value of the morpholine scaffold. The tert-butyloxycarbonyl (Boc) protecting group
offers robust protection of the morpholine nitrogen under a wide range of reaction conditions,
while the carboxylic acid and gem-dimethyl groups provide critical handles for stereoselective
elaboration into more complex molecular architectures. This guide provides an in-depth
examination of its physicochemical properties, a detailed protocol for its stereoselective
synthesis and characterization, and a discussion of its application as a high-value intermediate
in pharmaceutical research.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its effective application. 4-
Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a white to off-white solid at room
temperature.[4] Its key identifiers and properties are summarized in the table below. The
molecular weight, a critical parameter for all stoichiometric calculations in synthesis and
analysis, is 259.30 g/mol .[5][6]
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Property Value Source(s)
Molecular Weight 259.30 g/mol [51[6]
Molecular Formula C12H21:NOs [5]1[6]
Appearance Solid [4]

1255098-50-0 (racemate),
CAS Number _ [51[6]
783349-78-0 ((S)-enantiomer)

CC(C)(C)OC(=0)N1CC(C)
(OC[C@H]1C(0)=0)C

Canonical SMILES

AAEZKWUAXIQWAS-
InChl Key QMMMGPOBSA-N ((S)-

enantiomer)

Stereoselective Synthesis and Mechanistic
Rationale

The synthesis of substituted morpholines is a well-explored area of organic chemistry, driven by
their pharmacological importance.[1][7] A robust and stereocontrolled synthesis of (S)-4-Boc-
6,6-dimethyl-morpholine-3-carboxylic acid can be envisioned starting from commercially
available (S)-serine methyl ester hydrochloride. The following multi-step protocol is designed to
be self-validating, with clear checkpoints for characterization to ensure the integrity of
intermediates and the final product.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Boc Protection of (S)-Serine Methyl Ester

o Objective: To protect the primary amine of the starting material to prevent side reactions in
subsequent steps.

e Procedure:

o Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10
mL/qg).
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o Cool the suspension to 0 °C in an ice bath.

o Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the
reaction mixture.

o Add a solution of di-tert-butyl dicarbonate (Bocz0, 1.1 eq) in DCM (2 mL/g) dropwise.
o Allow the reaction to warm to room temperature and stir for 12-18 hours.
o Monitor reaction completion by Thin Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with 1M HCI (aq), saturated NaHCOs (aq),
and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield N-Boc-(S)-serine methyl ester.

o Causality: The Boc group is an ideal protecting group for amines due to its stability in a wide
range of conditions and its facile removal under acidic conditions. Triethylamine acts as a
base to deprotonate the ammonium salt, allowing the free amine to act as a nucleophile and
attack the Boc anhydride.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

e Objective: To introduce the gem-dimethyl ether precursor onto the hydroxyl group of the
serine derivative.

e Procedure:

o Dissolve the N-Boc-(S)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15
mL/g).

o Cool the solution to O °C.

o Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution:
Hydrogen gas evolution.

o Stir the mixture at 0 °C for 30 minutes.
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[e]

Add 2-bromo-2-methylpropane (1.5 eq) dropwise.

o

Allow the reaction to warm to room temperature and stir for 24 hours.

[¢]

Carefully guench the reaction with saturated NH4ClI (ag) and extract with ethyl acetate.

[¢]

Wash the combined organic layers with brine, dry over Na2SOa4, and concentrate. Purify by
column chromatography (silica gel) to yield the O-alkylated product.

o Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary
alcohol, forming an alkoxide. This potent nucleophile then displaces the bromide from 2-
bromo-2-methylpropane via an Sn2 reaction to form the ether linkage.

Step 3: Reductive Cyclization to Form the Morpholine Ring

o Objective: To reduce the methyl ester and subsequently cyclize to form the core morpholine
structure.

e Procedure:
o Dissolve the O-alkylated intermediate (1.0 eq) in THF.

o Add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C. Caution: Highly
exothermic reaction.

o Stir at room temperature for 4 hours.

o Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and
water again (Fieser workup).

o Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

o The filtrate now contains the N-Boc protected amino alcohol, which will undergo
intramolecular cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic
acid) and heat the mixture to promote cyclization.

o Monitor by TLC. Upon completion, neutralize, extract, dry, and concentrate to yield the
crude morpholine ring.
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o Causality: LAH is a powerful reducing agent that reduces the ester to a primary alcohol. The
subsequent acid-catalyzed intramolecular reaction (an Sn2-type cyclization) between the
alcohol and the ether linkage precursor, or a related variant depending on the precise
intermediate structure, forms the heterocyclic ring.

Step 4: Oxidation of the Primary Alcohol to Carboxylic Acid
» Objective: To oxidize the primary alcohol on the morpholine ring to the final carboxylic acid.
e Procedure:

o Dissolve the cyclized intermediate in a mixture of acetonitrile, water, and carbon
tetrachloride (1:1:1).

o Add sodium periodate (NalOas, 4.0 eq) and a catalytic amount of ruthenium(lll) chloride
(RuCls, 0.02 eq).

o Stir vigorously at room temperature for 12 hours.

o Quench the reaction with isopropanol.

o Partition the mixture between ethyl acetate and water.

o Extract the agueous layer multiple times with ethyl acetate.

o Combine organic layers, wash with brine, dry over Na2S0Oa4, and concentrate. Purify by
column chromatography to yield the final product, 4-Boc-6,6-dimethyl-morpholine-3-
carboxylic acid.

o Causality: This is a catalytic oxidation using a RuCls/NalOa system. RuCls is oxidized in situ
by NalOa to the active oxidant, ruthenium tetroxide (RuOa4). RuOa is a powerful oxidizing
agent that efficiently converts the primary alcohol to a carboxylic acid. NalOa4 serves as the
stoichiometric re-oxidant to regenerate the catalyst.

Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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